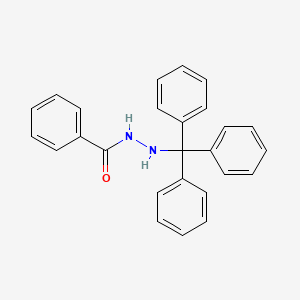![molecular formula C20H12Cl2INO2 B4994343 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide](/img/structure/B4994343.png)
2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of chloro, phenylcarbonyl, and iodo substituents on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzamide backbone: This can be achieved by reacting 4-chloro-2-(phenylcarbonyl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the iodo group: The iodination of the benzamide can be carried out using iodine and a suitable oxidizing agent like sodium iodate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The phenylcarbonyl group can participate in redox reactions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution reactions: Products include derivatives with different substituents replacing the chloro or iodo groups.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the phenylcarbonyl group.
Scientific Research Applications
2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological studies: It can be used to study the interactions of benzamide derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide involves its interaction with specific molecular targets. The chloro and iodo substituents can influence the compound’s binding affinity and selectivity towards these targets. The phenylcarbonyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorophenyl)acetamide
- N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
- 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
Uniqueness
2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2INO2/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)24-20(26)15-11-14(23)7-8-17(15)22/h1-11H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEDHGLGOHNZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
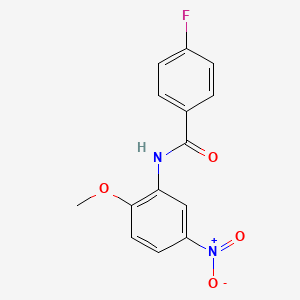
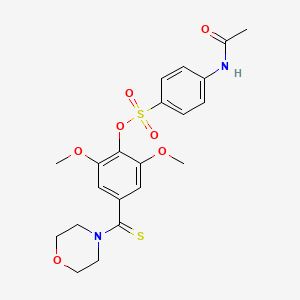
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)
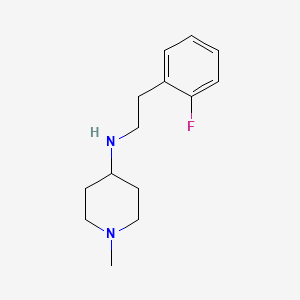
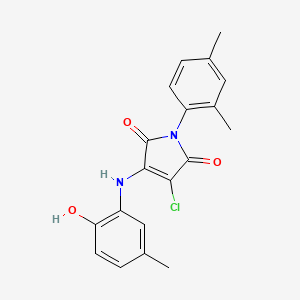
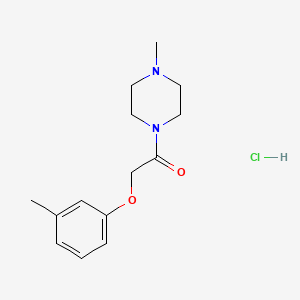
![4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4994309.png)
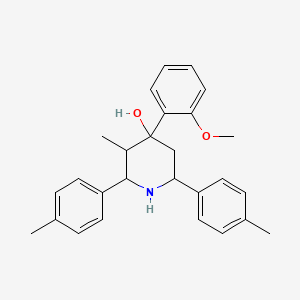
![[2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate](/img/structure/B4994332.png)

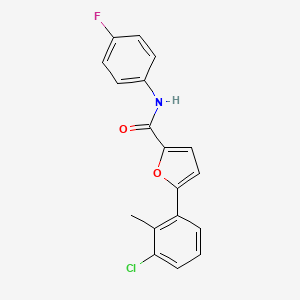
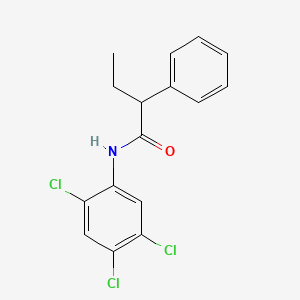
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4994354.png)
